

Obatoclox: A Pan-Bcl-2 Inhibitor's Journey Through Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Obatoclox

Cat. No.: B15559610

[Get Quote](#)

An in-depth analysis of Phase I and II clinical trial data for the experimental Bcl-2 family inhibitor, **Obatoclox**, reveals a complex landscape of modest single-agent activity, notable toxicities, and potential for combination therapies. This guide provides a comprehensive comparison of **Obatoclox**'s performance with other Bcl-2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Obatoclox mesylate (GX15-070) is an experimental drug that was developed as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By binding to and inhibiting multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, **Obatoclox** was designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells.[3][4] Dysregulation of the Bcl-2 family, leading to the evasion of apoptosis, is a common feature in many hematological malignancies and solid tumors, contributing to therapeutic resistance.[1][2]

Phase I and II clinical trials have investigated **Obatoclox** as a single agent and in combination with other chemotherapeutic agents across a range of cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), myelofibrosis, and non-small cell lung cancer (NSCLC).[2][5][6][7] While preclinical studies showed promise, the clinical activity of single-agent **Obatoclox** has been modest, with more encouraging results observed in combination therapies.[8][9] However, dose-limiting neurologic toxicities have been a consistent challenge in its clinical development.[2][5]

This guide provides a detailed analysis of the available Phase I and II clinical trial data for **Obatoclax**, offering a comparative perspective with other notable Bcl-2 inhibitors, Venetoclax and Navitoclax.

Comparative Analysis of Obatoclax Clinical Trial Data

The following tables summarize the key quantitative data from Phase I and II clinical trials of **Obatoclax**, alongside data from trials of Venetoclax and Navitoclax for comparison.

Table 1: Phase I Single-Agent Obatoclax Clinical Trials

Indication	Trial ID	N	Dosing Regimen	MTD	ORR	CR	PR	Key Adverse Events (Grade ≥3)	Reference
Advanced Solid Tumors/Lymphoma	GX001	8	1.25-7.0 mg/m ² (1-hour infusion weekly)	1.25 mg/m ²	0%	0	0	Somnolence, abnormal coordination	[5] [10]
Advanced Solid Tumors/Lymphoma	GX005	27	5.0-20 mg/m ² (3-hour infusion weekly)	20 mg/m ²	3.7%	0	1	-	[5] [10]
Advanced CLL	NCT00600964	26	3.5-40 mg/m ² (1 or 3-hour infusion every 3 weeks)	28 mg/m ² (3-hr)	4%	0	1	Somnolence, euphoria, ataxia	[2] [11]

Untreated AML (Older Adults)	NCT00684918	3 (Phase I)	30 mg/day (3-hour infusion x 3 days)					Confusion, ataxia, somnolence	[12]
			20 mg/day	0%	0	0			

Table 2: Phase II Single-Agent Obatoclox Clinical Trials

Indication	Trial ID	N	Dosing Regimen	ORR	CR	PR	Key Adverse Events (Grade ≥3)	Reference
Myelofibrosis	-	22	60 mg (24-hour infusion every 2 weeks)	0%	0	0	Ataxia, heart failure, anemia, thrombocytopenia	[7]
Untreated AML (Older Adults)	NCT00684918	12 (Phase II)	20 mg/day (3-hr x 3d) or 60 mg/day (24-hr x 3d)	0%	0	0	Neurologic and psychiatric events	[12]

Table 3: Obatoclox in Combination Therapy Clinical Trials

Indica tion	Comb inatio n	Trial Phas e	N	Dosin g Regi men	ORR	CR	PR	Key Adver se Event s (Grad e ≥3)	Refer ence
Relaps ed NSCL C	Docet axel	I/II	32 (Phas e II)	Obato clax 60 mg (24-hr infusio n d1,2) + Docet axel 75 mg/m ² (d1) q3w	11%	0	3	Neutro penia, febrile neutro penia, dyspn ea	[6]
Relaps ed CLL	Fludar abine + Rituxi mab	-	13	-	85%	15%	-	-	[9]

Table 4: Comparative Efficacy of Bcl-2 Inhibitors in Hematological Malignancies

Drug	Indication	N	ORR	CR	Key Adverse Events (Grade ≥3)	Reference
Obatoclax	Relapsed CLL	13	85% (in combo)	15% (in combo)	-	[9]
Venetoclax	Relapsed/Refractory CLL (del[17p])	107	79.4%	20%	Neutropenia, infection, anemia, thrombocytopenia	[13]
Navitoclax	Relapsed/Refractory CLL	-	70% (in combo with Rituximab)	-	Thrombocytopenia	[9]
Obatoclax	Untreated AML (Older Adults)	12	0%	0	Neurologic and psychiatric events	[12]
Venetoclax	Relapsed/Refractory AML	32	19%	-	Nausea, diarrhea, hypokalemia, vomiting	[8]
Obatoclax	Myelofibrosis	22	0%	0	Ataxia, heart failure, anemia, thrombocytopenia	[7]
Navitoclax	Myelofibrosis (in combo with Ruxolitinib)	34	SVR35: 26.5% at 24 wks	-	Thrombocytopenia, diarrhea, fatigue	[14]

ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; MTD: Maximum Tolerated Dose; SVR35: Spleen Volume Reduction of $\geq 35\%$.

Experimental Protocols

Phase I Clinical Trial Design: Dose Escalation and MTD Determination

Phase I trials for **Obatoclax**, as with other oncology drugs, primarily aimed to determine the Maximum Tolerated Dose (MTD) and assess the safety profile.[\[10\]](#)[\[15\]](#) A common design is the "3+3" dose-escalation scheme.[\[10\]](#)

Protocol Outline:

- **Patient Cohorts:** Patients are enrolled in small cohorts, typically of 3.
- **Dose Escalation:** The first cohort receives the starting dose. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level.
- **DLT Observation:** If one patient in a cohort of 3 experiences a DLT, 3 more patients are added to that dose level.
- **MTD Definition:** The MTD is generally defined as the dose level below the one at which ≥ 2 out of 3-6 patients experience a DLT.[\[15\]](#)
- **Pharmacokinetics:** Blood samples are collected at specified time points to determine the drug's absorption, distribution, metabolism, and excretion.[\[16\]](#)

Phase II Clinical Trial Design: Efficacy and Safety Endpoints

Phase II trials are designed to evaluate the preliminary efficacy and further assess the safety of a new drug in a specific patient population.[\[4\]](#)[\[13\]](#)

Key Components:

- **Primary Endpoint:** Often the Overall Response Rate (ORR), which is the proportion of patients with a tumor size reduction of a predefined amount.[\[4\]](#)

- Secondary Endpoints: May include Progression-Free Survival (PFS), Overall Survival (OS), duration of response, and safety.[13]
- Patient Population: Well-defined inclusion and exclusion criteria are crucial for a homogenous study group.[17]
- Response Assessment: Standardized criteria are used to evaluate tumor response, such as RECIST for solid tumors and IWG criteria for hematological malignancies.[5][11][18]

RECIST 1.1 Criteria for Solid Tumors:[5][6]

- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

IWG Criteria for Hematological Malignancies:[7][11][18]

- Response criteria are specific to the disease and may include measures of bone marrow morphology, peripheral blood counts, and resolution of disease-related symptoms.

Pharmacodynamic Assessment of Obatoclax

Pharmacodynamic studies were conducted in some trials to understand the biological effects of **Obatoclax** on the target pathway.[16][19]

Methodology:

- Sample Collection: Peripheral blood mononuclear cells (PBMCs) or tumor biopsies are collected before and after drug administration.
- Biomarker Analysis:

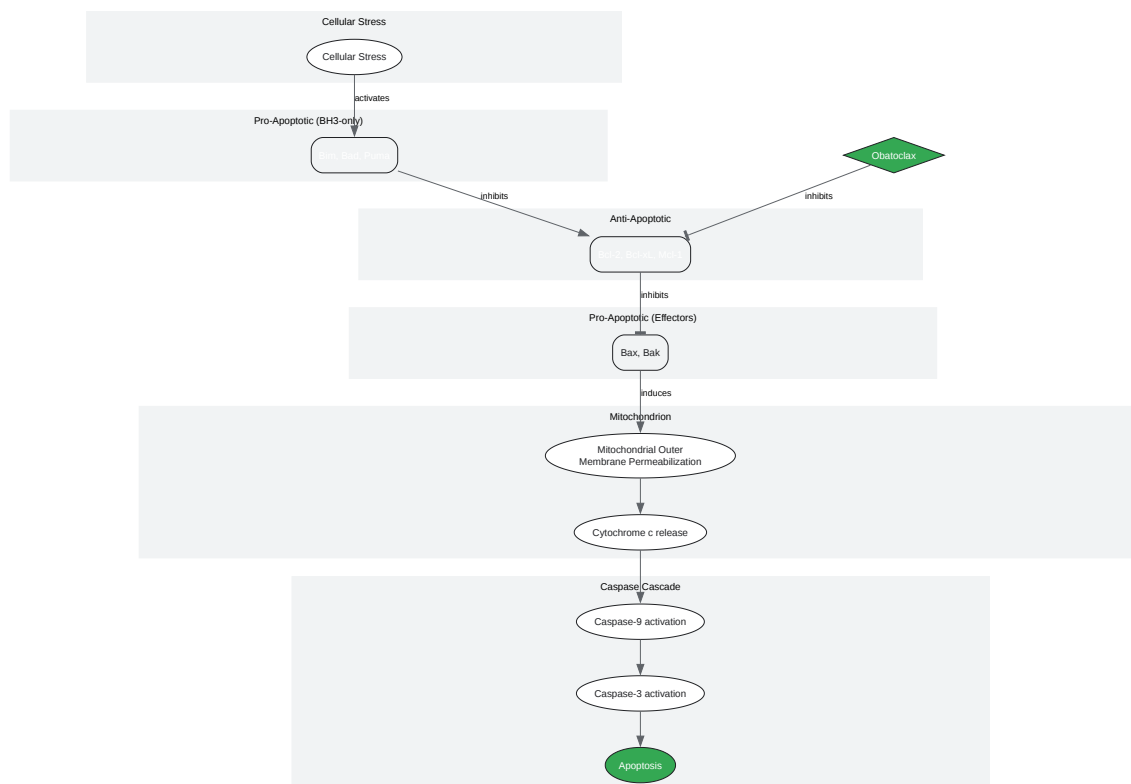
- Bax/Bak Activation: Co-immunoprecipitation and Western blotting can be used to detect the formation of activated Bax/Bak complexes, indicating the release from Bcl-2 inhibition. [\[16\]](#)[\[20\]](#)
- Apoptosis Induction: Measurement of plasma concentrations of oligonucleosomal DNA/histone complexes using ELISA can quantify the extent of apoptosis. [\[16\]](#)[\[19\]](#)

Signaling Pathways and Experimental Workflows

Bcl-2 Family Signaling Pathway and Obatoclax's Mechanism of Action

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[\[3\]](#)[\[21\]](#) They are categorized into three subfamilies: anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma).[\[3\]](#) In healthy cells, anti-apoptotic proteins sequester pro-apoptotic effectors, preventing apoptosis.[\[5\]](#)[\[21\]](#) In response to cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic proteins, releasing Bax and Bak.[\[3\]](#) Released Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[\[3\]](#)[\[21\]](#)

Obatoclax, as a pan-Bcl-2 inhibitor, mimics the action of BH3-only proteins by binding to the hydrophobic groove of multiple anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to initiate apoptosis.[\[4\]](#)[\[22\]](#)

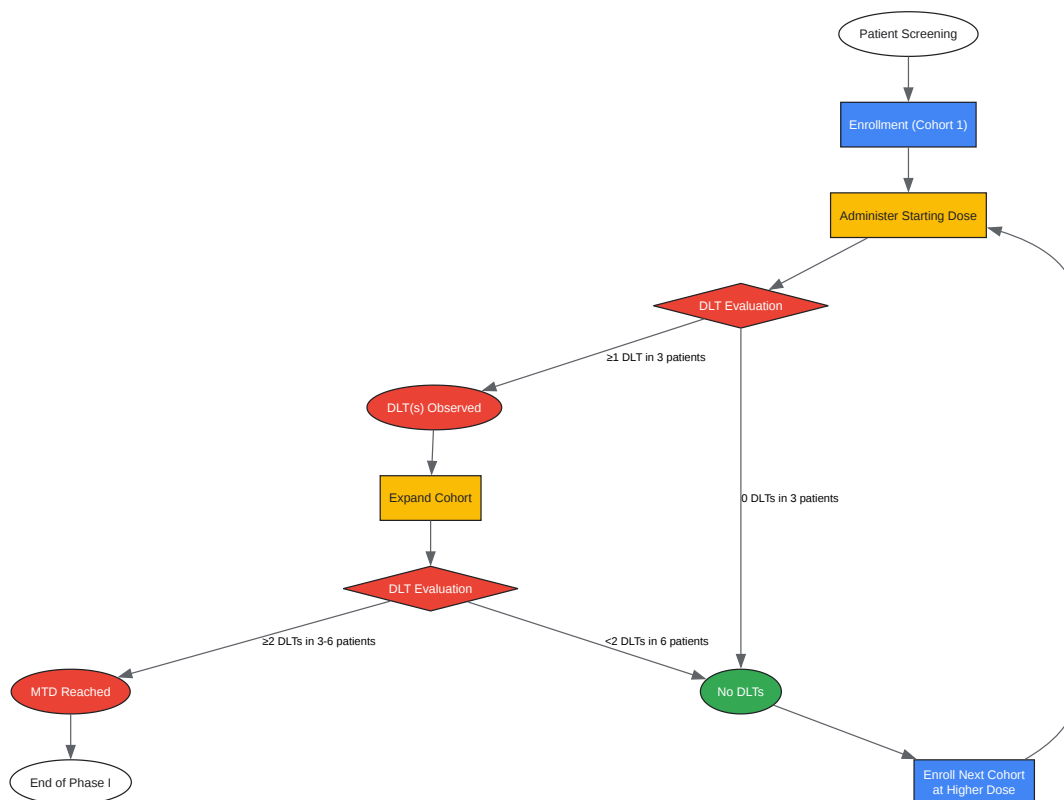


[Click to download full resolution via product page](#)

Caption: **Obatoclax** inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.

Representative Phase I Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase I dose-escalation clinical trial, such as those conducted for **Obatoclax**.



[Click to download full resolution via product page](#)

Caption: A simplified workflow of a 3+3 Phase I dose-escalation trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study of Obatoclax (Pan Anti-Apoptotic BCL-2 Family Small Molecule Inhibitor) in Combination with Vincristine/Doxorubicin/Dexrazoxane, in Children with

Relapsed/Refractory Solid Tumors or Leukemia | Dana-Farber Cancer Institute [dana-farber.org]

- 3. Choosing Primary and Secondary Endpoints in Phase 2 – Clinical Research Made Simple [clinicalstudies.in]
- 4. dam.esmo.org [dam.esmo.org]
- 5. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 6. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 7. Phase II study of obatoclox mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. dovepress.com [dovepress.com]
- 10. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model-based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus proposal for revised International Working Group 2023 response criteria for higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pharmacodynamic Approach to Assess Obatoclox (GX15-070) and...: Ingenta Connect [ingentaconnect.com]
- 13. An Overview of Phase II Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I study of obatoclox mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. An evidence-based review of obatoclox mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quanticate.com [quanticate.com]
- 22. project.eortc.org [project.eortc.org]

- To cite this document: BenchChem. [Obatoclox: A Pan-Bcl-2 Inhibitor's Journey Through Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559610#analysis-of-obatoclox-phase-i-and-ii-clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com